Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-
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Overview
Description
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid functional group attached to a complex aromatic structure, making it a valuable reagent in various chemical transformations.
Preparation Methods
The synthesis of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- typically involves the hydroboration of alkenes or alkynes, followed by oxidation. The most common synthetic route includes the use of diborane or borane reagents, which react with the corresponding aromatic precursors under controlled conditions. Industrial production methods often employ palladium-catalyzed borylation reactions, which provide high yields and selectivity .
Chemical Reactions Analysis
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid to a borane derivative.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Suzuki–Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki–Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar compounds to boronic acid, b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- include other boronic acids such as phenylboronic acid and 2,4,6-trimethylphenylboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The unique structure of b-(6-[1,1’-biphenyl]-4-yl-4-dibenzothienyl)- imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in specific synthetic applications .
Properties
Molecular Formula |
C24H17BO2S |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[6-(4-phenylphenyl)dibenzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C24H17BO2S/c26-25(27)22-11-5-10-21-20-9-4-8-19(23(20)28-24(21)22)18-14-12-17(13-15-18)16-6-2-1-3-7-16/h1-15,26-27H |
InChI Key |
OKRCXAAOMAHNDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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